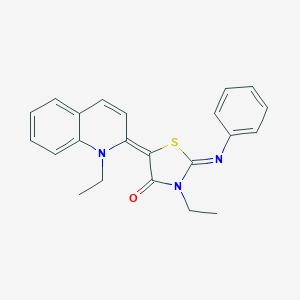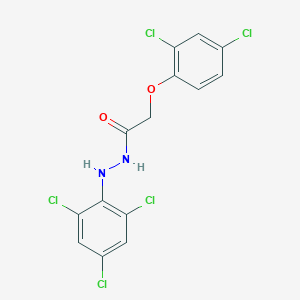
3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a heterocyclic compound that features a unique combination of quinoline, thiazole, and imine functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Derivative: The synthesis begins with the preparation of the quinoline derivative through a Friedländer synthesis, which involves the condensation of aniline with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring. This can be achieved by reacting the quinoline derivative with thiourea under basic conditions.
Imine Formation: The final step is the formation of the imine bond. This is typically done by reacting the thiazole derivative with an appropriate aldehyde or ketone under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and thiazole rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated quinoline and thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further pharmacological evaluation.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with various biological targets suggests it could be developed into a drug for treating infections or cancer.
Industry
In industry, this compound is used in the development of new materials with specific electronic or optical properties. Its unique structure makes it suitable for applications in organic electronics and photonics.
Wirkmechanismus
The mechanism of action of 3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-ethyl-5-[1-ethyl-2(1H)-quinolinyliden]-2-(phenylimino)-1,3-thiazolidin-4-one
- 3-ethyl-5-[1-ethyl-2(1H)-quinolinyliden]-2-(phenylimino)-1,3-thiazole
Uniqueness
Compared to similar compounds, 3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-(phenylimino)-1,3-thiazolidin-4-one stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H21N3OS |
|---|---|
Molekulargewicht |
375.5g/mol |
IUPAC-Name |
(5E)-3-ethyl-5-(1-ethylquinolin-2-ylidene)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H21N3OS/c1-3-24-18-13-9-8-10-16(18)14-15-19(24)20-21(26)25(4-2)22(27-20)23-17-11-6-5-7-12-17/h5-15H,3-4H2,1-2H3/b20-19+,23-22? |
InChI-Schlüssel |
HIALQXVPHUVVIG-GXAMYGFKSA-N |
SMILES |
CCN1C(=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC)C=CC4=CC=CC=C41 |
Isomerische SMILES |
CCN1/C(=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CC)/C=CC4=CC=CC=C41 |
Kanonische SMILES |
CCN1C(=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC)C=CC4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclohexyl-5-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388712.png)
![9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE](/img/structure/B388713.png)
![(5E)-5-[(2-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B388715.png)
![N-(2-cyanophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B388718.png)

![ETHYL (2Z)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388722.png)
![ethyl 2-(5-bromo-2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388723.png)
![ethyl 2-(5-chloro-2-hydroxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388724.png)
![ethyl 2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388728.png)

![ethyl 2-(3,5-dichloro-2-hydroxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388730.png)
![ETHYL (2E)-2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388732.png)
![ETHYL (2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388733.png)
![ETHYL (2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388734.png)
